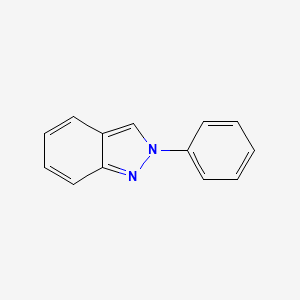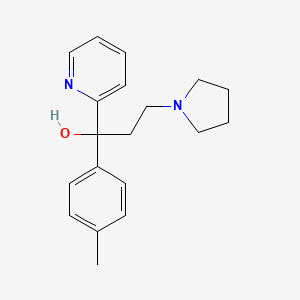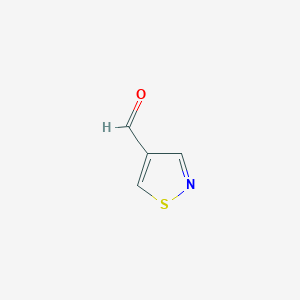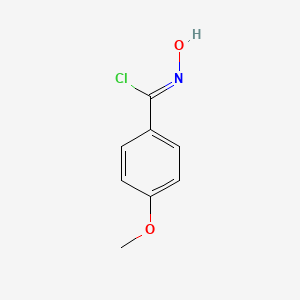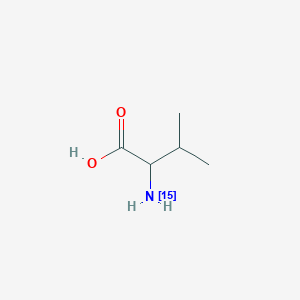
DL-Valine-15N
Descripción general
Descripción
DL-Valine-15N is an amino acid labeled with nitrogen-15, which is widely used in scientific research. It is an isomer of valine, one of the 20 standard amino acids that are the building blocks of proteins. DL-Valine-15N is an important tool for studying protein structure, dynamics, and function, as well as for investigating metabolic pathways and biochemical processes.
Aplicaciones Científicas De Investigación
Synthesis and Drug Delivery DL-Valine-15N plays a crucial role in the synthesis of enzymatically stable dipeptide prodrugs, enhancing the absorption and cellular permeability of therapeutic agents. For instance, the study on dipeptide prodrugs of acyclovir demonstrated that incorporating DL-Valine-15N could improve both the stability and transport of the prodrug across cellular barriers, suggesting a potential strategy for targeting nutrient transporters in drug delivery systems (Talluri et al., 2008).
Spectroscopy and Structural Analysis DL-Valine-15N is also significant in spectroscopy and the structural analysis of compounds. Research involving infrared and Raman spectroscopy, complemented by DFT calculations, utilized DL-Valine-15N to study the vibrational spectra and potential energy distribution of amino acids, providing insights into their molecular structures and interactions (Paiva et al., 2017).
Microbial Production and Biotechnological Applications The microbial preparation of D-valine, a derivative of DL-Valine-15N, underscores its industrial application in the synthesis of agricultural pesticides, veterinary antibiotics, and pharmaceutical drugs. The microbial routes offer environmentally friendly processes with high stereoselectivity and mild reaction conditions, making DL-Valine-15N a key substrate in biotechnological applications (Chen et al., 2016).
Nutritional Science and Metabolism In nutritional science, DL-Valine-15N is employed in studies to understand the metabolic fate of orally administered compounds in humans. For instance, a study used DL-Valine-15N labeled Lactobacillus johnsonii to track its metabolic fate, demonstrating the rapid digestion of the compound in the small bowel before reaching the caecum, highlighting its utility in metabolic studies (Wutzke & Oetjens, 2005).
Propiedades
IUPAC Name |
2-(15N)azanyl-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/i6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSNJWFQEVHDMF-PTQBSOBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40473411 | |
| Record name | DL-Valine-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Valine-15N | |
CAS RN |
71261-62-6 | |
| Record name | DL-Valine-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






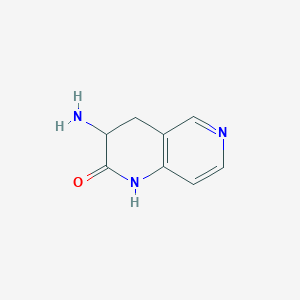
![2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester](/img/structure/B1600273.png)


![Methyl 7-fluoro-6-(phenylamino)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1600280.png)

